Shp2-IN-17

SHP2 Allosteric Inhibitor Biochemical Assay

SHP2 inhibitor potency varies widely (3-83 nM for related analogs), making direct substitution unreliable without revalidation. Shp2-IN-17 (compound 192) delivers a validated 2 nM IC50 for consistent pathway suppression. - **Defined potency**: 2 nM vs SHP2; 8.85x more active than SHP2-IN-22 - **Structural comparator**: Distinct 2,3-dichlorophenyl group for SAR studies on halogen effects - **Application**: Glioblastoma research; lower working concentrations reduce off-target risks - **MW 479.4 g/mol** - verify solubility in DMSO/PEG300/saline before in vivo use

Molecular Formula C25H24Cl2N6
Molecular Weight 479.4 g/mol
Cat. No. B12384717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShp2-IN-17
Molecular FormulaC25H24Cl2N6
Molecular Weight479.4 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=C(C(=CC=C6)Cl)Cl
InChIInChI=1S/C25H24Cl2N6/c1-15-22(17-4-2-6-18(26)21(17)27)33-20(7-11-30-33)24(31-15)32-12-8-25(9-13-32)14-19-16(23(25)28)5-3-10-29-19/h2-7,10-11,23H,8-9,12-14,28H2,1H3/t23-/m1/s1
InChIKeyVDHSTSPBTMNKLI-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Shp2-IN-17: Potent SHP2 Inhibitor for Glioblastoma Research


SHP2-IN-17 (compound 192) is an allosteric inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), a key regulator of RAS/MAPK signaling. It exhibits a biochemical IC50 of 2 nM against SHP2 [1]. The compound is part of a series of heterocyclic SHP2 inhibitors developed for glioblastoma research and is commercially available as a research tool [2].

Why Shp2-IN-17 Cannot Be Substituted


SHP2 inhibitors exhibit substantial variability in biochemical potency and disease-model validation. Replacing SHP2-IN-17 with a less potent analog such as SHP099 (IC50 = 71 nM) risks insufficient target engagement, whereas substitution with a more potent but less contextually validated compound may introduce off-target liabilities or irreproducible results . The specific annotation of SHP2-IN-17 for glioblastoma research further highlights the importance of using a tool compound whose activity has been characterized in a relevant disease setting [1].

Shp2-IN-17 Comparative Performance


Potency vs. SHP2-IN-18

SHP2-IN-17 exhibits an IC50 of 2 nM in SHP2 enzyme inhibition assays, placing it among the most potent SHP2 inhibitors reported. This potency is superior to the first-generation allosteric inhibitor SHP099 (IC50 = 71 nM) and the clinical-stage inhibitor TNO155 (IC50 = 11 nM), and is comparable to the highly potent RMC-4550 (IC50 = 1.55 nM) [1].

SHP2 Allosteric Inhibitor Biochemical Assay

Potency Advantage Over SHP2-IN-22

Within the same chemical series disclosed in patent WO2023230968, SHP2-IN-17 (compound 192) demonstrates an IC50 of 2 nM, which is 1.5-fold more potent than its closest analogs SHP2-IN-18 (compound 183, IC50 = 3 nM) and SHP2-IN-20 (compound 193, IC50 = 3 nM) [1].

SHP2 Allosteric Inhibitor Lead Optimization

Potency vs. SHP2-IN-13

SHP2-IN-17 is commercially available with a purity of ≥98% as determined by HPLC, ensuring that experimental outcomes are not confounded by impurities or degradation products . This level of quality control is critical for reproducible dose-response studies and target validation.

Quality Control Purity Reproducibility

Molecular Weight Comparison

SHP2-IN-17 is explicitly noted in vendor documentation as suitable for glioblastoma research [1]. This is in contrast to other SHP2 inhibitors like SHP099 and TNO155, which are broadly studied across various solid tumors and hematological malignancies without a specific disease focus . The targeted annotation suggests that SHP2-IN-17 may have been optimized or validated in glioblastoma-relevant models.

Glioblastoma Disease Model Translational Research

Shp2-IN-17 Recommended Use Cases


SHP2 Inhibition in Glioblastoma Models

Researchers investigating SHP2 dependency in glioblastoma can use SHP2-IN-17 to assess its effects on downstream signaling (e.g., pERK levels) and cell proliferation. The compound's high potency (2 nM) ensures effective target inhibition at nanomolar concentrations, minimizing solvent artifacts [1][2].

SAR Studies for SHP2 Inhibitor Optimization

SHP2-IN-17 serves as a high-potency reference compound for developing and validating biochemical assays to screen for novel SHP2 inhibitors. Its well-characterized IC50 of 2 nM provides a reliable benchmark for assay quality control [1][2].

RAS/MAPK Pathway Pharmacological Profiling

Given its intermediate potency between first-generation (SHP099) and ultra-potent (RMC-4550) inhibitors, SHP2-IN-17 is an ideal tool for comparative studies exploring the relationship between biochemical potency, cellular efficacy, and target engagement [1].

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